molecular formula C8H7Br3O B1354217 1,4-Dibromo-2-(2-bromoethoxy)benzene CAS No. 377091-18-4

1,4-Dibromo-2-(2-bromoethoxy)benzene

Cat. No. B1354217
M. Wt: 358.85 g/mol
InChI Key: GYEXZRRSPGQVFH-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(2-bromoethoxy)benzene is a chemical compound with the CAS Number: 377091-18-4 . It has a molecular weight of 358.85 and its IUPAC name is 2-bromoethyl 2,5-dibromophenyl ether .


Molecular Structure Analysis

The InChI code for 1,4-Dibromo-2-(2-bromoethoxy)benzene is 1S/C8H7Br3O/c9-3-4-12-8-5-6 (10)1-2-7 (8)11/h1-2,5H,3-4H2 . This indicates the presence of a benzene ring with bromoethyl and dibromophenyl ether groups attached.

Scientific Research Applications

Application 1: Crystal Structure Analysis

  • Methods of Application: The compound was synthesized by reacting 2,5-dibromobenzene-1,4-diol and 2-bromoethyl methyl ether in N, N-dimethylformamide at 100°C for 72 hours. The resulting solid was dissolved in ethanol and allowed to evaporate at room temperature for 7 days to grow crystals .
  • Results or Outcomes: The crystal structure was solved using Charge Flipping and refined with the ShelXL refinement. The bond lengths and bond angles are within the normal range .

Application 2: Synthesis of Luminescent Compounds

  • Summary of the Application: The bromine atom of dibromobenzene is prone to react with vinyl pyridine to form compounds with large conjugated structures, which have excellent luminescent properties .
  • Results or Outcomes: The resulting compounds have large conjugated structures and exhibit excellent luminescent properties .

Application 3: Synthesis of Squarine Dye

  • Summary of the Application: It can be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
  • Results or Outcomes: The resulting squarine dye exhibits a selective fluorogenic response towards zinc cation .

properties

IUPAC Name

1,4-dibromo-2-(2-bromoethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEXZRRSPGQVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467081
Record name 1,4-dibromo-2-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2-(2-bromoethoxy)benzene

CAS RN

377091-18-4
Record name 1,4-dibromo-2-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,5-dibromophenol (134) (1.26 g, 5 mmol) and 1,2-dibromoethane (135) (431 μl, 5 mmol) in 5 ml 1N NaOH was stirred at 80° C. for 40 h. After cooling down, the reaction mixture was extracted with diethyl ether. Org. phase was washed with 1 N NaOH and brine subsequently. Org. phase was dried over sodium sulfate concentrated to give 922 mg (yield 51%, purity ca 90%) 1,4-dibromo-2-(2-bromoethoxy)benzene (136) as orange-red oil which was used directly for further reaction without purification.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
431 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Takahashi, H Funami, T Iwaki, H Maruoka… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of 2-alkylamino nicotinamide analogs was prepared as orally active ghrelin receptor (ghrelinR) inverse agonists. Starting from compound 1, oral bioavailability was improved by …
Number of citations: 12 www.sciencedirect.com

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